molecular formula C6H3F9 B1362264 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 239795-57-4

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

Cat. No.: B1362264
CAS No.: 239795-57-4
M. Wt: 246.07 g/mol
InChI Key: GBZVNPLYXNEEFL-UHFFFAOYSA-N
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Description

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H3F9 and a molecular weight of 246.07 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of hexafluoropropylene with trifluoromethyl iodide in the presence of a catalyst such as silver fluoride. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and stringent control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene is primarily based on its ability to interact with various molecular targets through fluorine-fluorine interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene stands out due to its high fluorine content and unique structural features, which impart exceptional chemical stability and reactivity. These properties make it particularly useful in applications requiring high-performance materials and advanced chemical synthesis .

Properties

IUPAC Name

3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZVNPLYXNEEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379359
Record name 2-Vinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239795-57-4
Record name 2-Vinylperfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 2
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 3
Reactant of Route 3
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 4
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 5
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 6
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

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